

# Application Notes and Protocols: 2-Bromobenzene-1,3,5-triol in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Bromobenzene-1,3,5-triol

Cat. No.: B1330744

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These application notes provide a comprehensive overview of the synthetic utility of **2-Bromobenzene-1,3,5-triol** (also known as 2-bromophloroglucinol) as a versatile building block in organic synthesis. This document offers detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its application in the synthesis of complex molecules, including natural products and potential pharmaceutical agents.

## Introduction

**2-Bromobenzene-1,3,5-triol** is a polyfunctional aromatic compound featuring a benzene ring substituted with one bromine atom and three hydroxyl groups. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a variety of organic molecules. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the phenolic hydroxyl groups can be functionalized to introduce diverse substituents, leading to the construction of complex molecular architectures. Notably, the 2-bromophloroglucinol core is found in naturally occurring bioactive compounds, such as vidalol A, an anti-inflammatory bromophenol isolated from marine red algae.<sup>[1]</sup>

## Key Applications

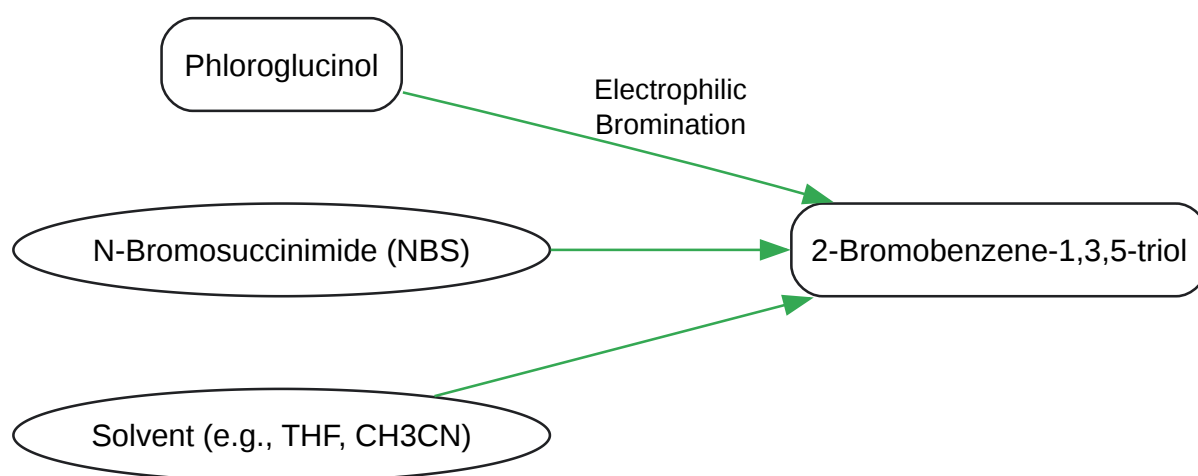
The strategic placement of the bromo and hydroxyl functionalities on the benzene ring enables a range of synthetic transformations, making **2-Bromobenzene-1,3,5-triol** a valuable precursor

for:

- **Biaryl and Polyphenolic Compounds:** The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl linkages. The resulting polyphenolic biaryls are prevalent motifs in many biologically active natural products.
- **Ether Derivatives:** The hydroxyl groups can be readily converted to ethers via Williamson ether synthesis, allowing for the introduction of various alkyl and aryl substituents. This modification can be used to alter the solubility, lipophilicity, and biological activity of the resulting molecules.
- **Heterocycle Synthesis:** The combination of nucleophilic hydroxyl groups and an electrophilic aromatic ring (activated by the bromine) can be exploited in the synthesis of various oxygen-containing heterocyclic systems.

## Synthesis of 2-Bromobenzene-1,3,5-triol

**2-Bromobenzene-1,3,5-triol** can be synthesized from the readily available starting material, phloroglucinol, through electrophilic aromatic bromination. Careful control of the reaction conditions is necessary to achieve mono-bromination and avoid the formation of di- and tri-brominated byproducts.



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Caption: Synthesis of **2-Bromobenzene-1,3,5-triol**.

## Experimental Protocol: Synthesis of 2-Bromobenzene-1,3,5-triol

Parameter	Value
Reactants	Phloroglucinol (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)	
Solvent	Tetrahydrofuran (THF)
Temperature	0 °C to room temperature
Reaction Time	2-4 hours
Work-up	Aqueous work-up, extraction with ethyl acetate
Purification	Column chromatography on silica gel
Hypothetical Yield	70-80%

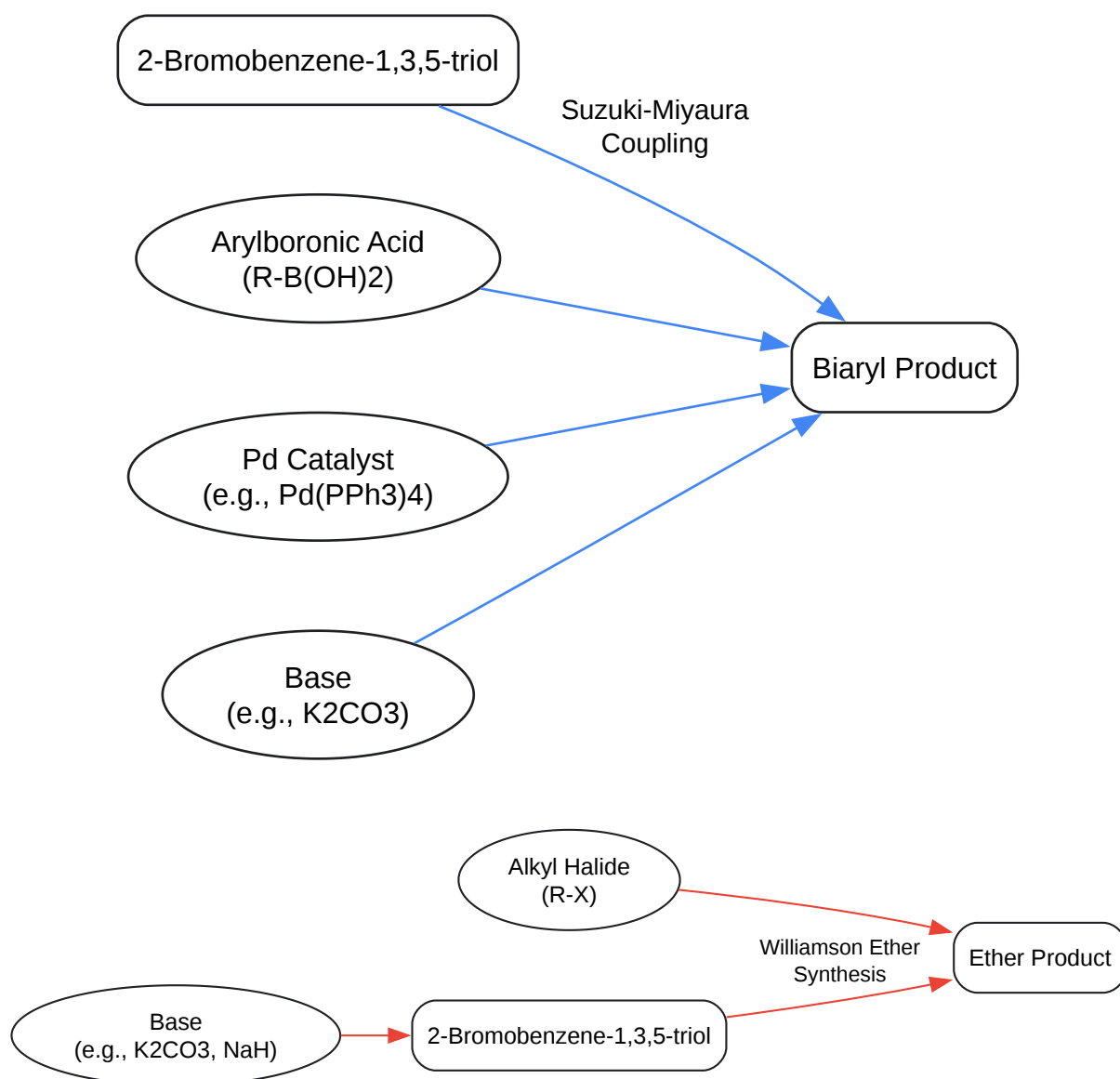
### Procedure:

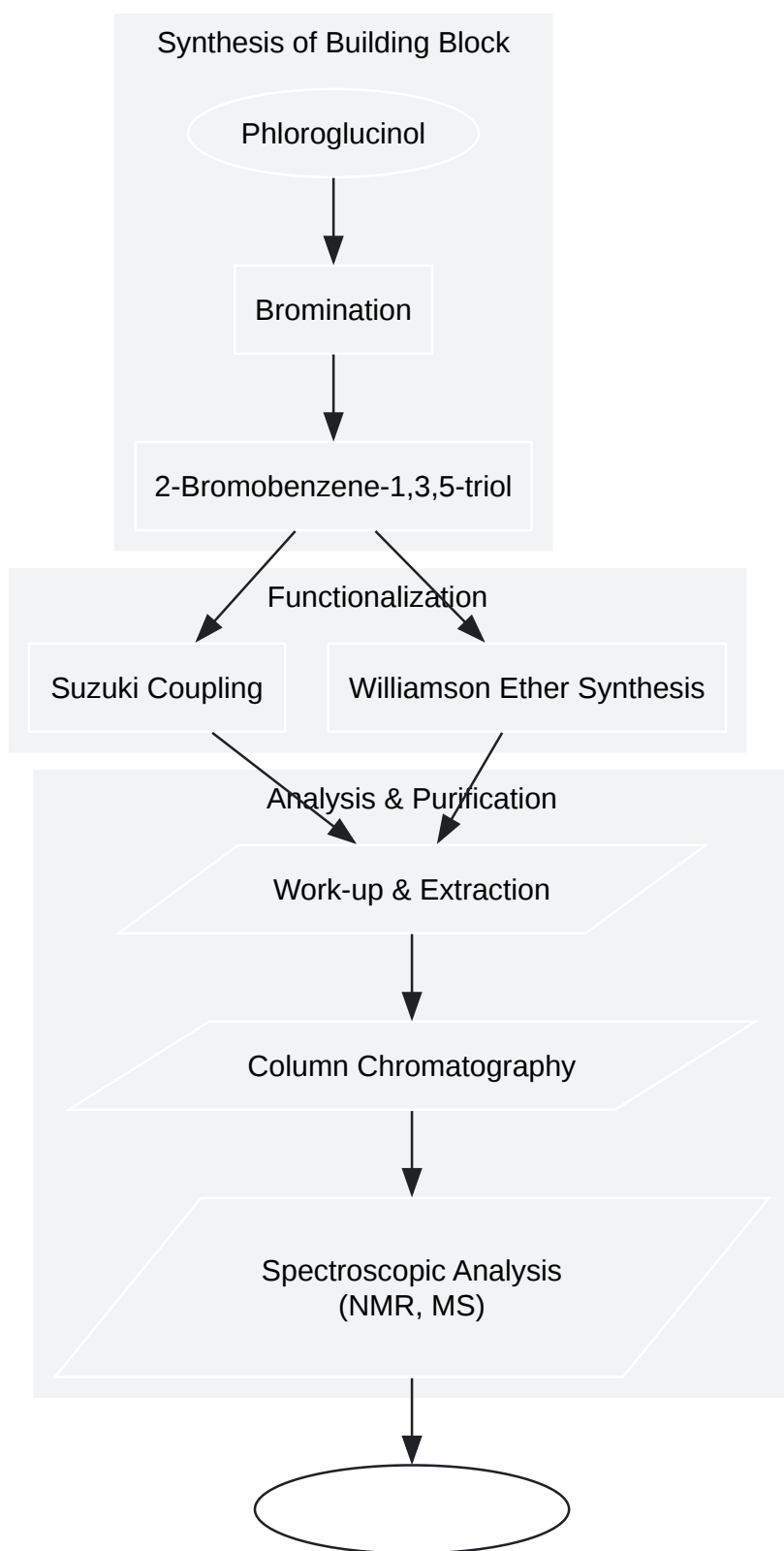
- Dissolve phloroglucinol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 to 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford **2-Bromobenzene-1,3,5-triol**.

## Application in Suzuki-Miyaura Cross-Coupling Reactions

The carbon-bromine bond in **2-Bromobenzene-1,3,5-triol** provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds. The hydroxyl groups can be protected prior to the coupling reaction if necessary, depending on the reaction conditions and the nature of the boronic acid used.





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## References

- 1. researchgate.net [researchgate.net]
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